molecular formula C17H17Cl2NO2 B11693167 N-(3,4-dichlorophenyl)-2-[4-(propan-2-yl)phenoxy]acetamide

N-(3,4-dichlorophenyl)-2-[4-(propan-2-yl)phenoxy]acetamide

Cat. No.: B11693167
M. Wt: 338.2 g/mol
InChI Key: NJCVQJKPRDNTHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dichlorophenyl)-2-[4-(propan-2-yl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often used in various scientific and industrial applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-[4-(propan-2-yl)phenoxy]acetamide typically involves the reaction of 3,4-dichloroaniline with 4-isopropylphenol in the presence of a suitable acylating agent. The reaction conditions may include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2-[4-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenation or nitration reactions can be performed using reagents like chlorine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N-(3,4-dichlorophenyl)-2-[4-(propan-2-yl)phenoxy]acetamide has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential biological activity, including antimicrobial or anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-[4-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dichlorophenyl)-2-[4-(methyl)phenoxy]acetamide
  • N-(3,4-dichlorophenyl)-2-[4-(ethyl)phenoxy]acetamide

Uniqueness

N-(3,4-dichlorophenyl)-2-[4-(propan-2-yl)phenoxy]acetamide is unique due to its specific structural features, such as the presence of the isopropyl group

Properties

Molecular Formula

C17H17Cl2NO2

Molecular Weight

338.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C17H17Cl2NO2/c1-11(2)12-3-6-14(7-4-12)22-10-17(21)20-13-5-8-15(18)16(19)9-13/h3-9,11H,10H2,1-2H3,(H,20,21)

InChI Key

NJCVQJKPRDNTHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.